

A Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Aminocyclohexanol**

Cat. No.: **B121133**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminocyclohexanol**, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key building block in the development of therapeutic agents, including its relevance to specific signaling pathways.

Core Concepts: Chemical Identity and Properties

3-Aminocyclohexanol is a cyclic amino alcohol that exists as different stereoisomers. The general structure consists of a cyclohexane ring substituted with an amino group and a hydroxyl group at positions 1 and 3, respectively. The spatial arrangement of these functional groups gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. The specific stereoisomer used is often crucial for its application, particularly in the synthesis of chiral drugs.

The molecular formula for **3-Aminocyclohexanol** is $C_6H_{13}NO$.^[1]

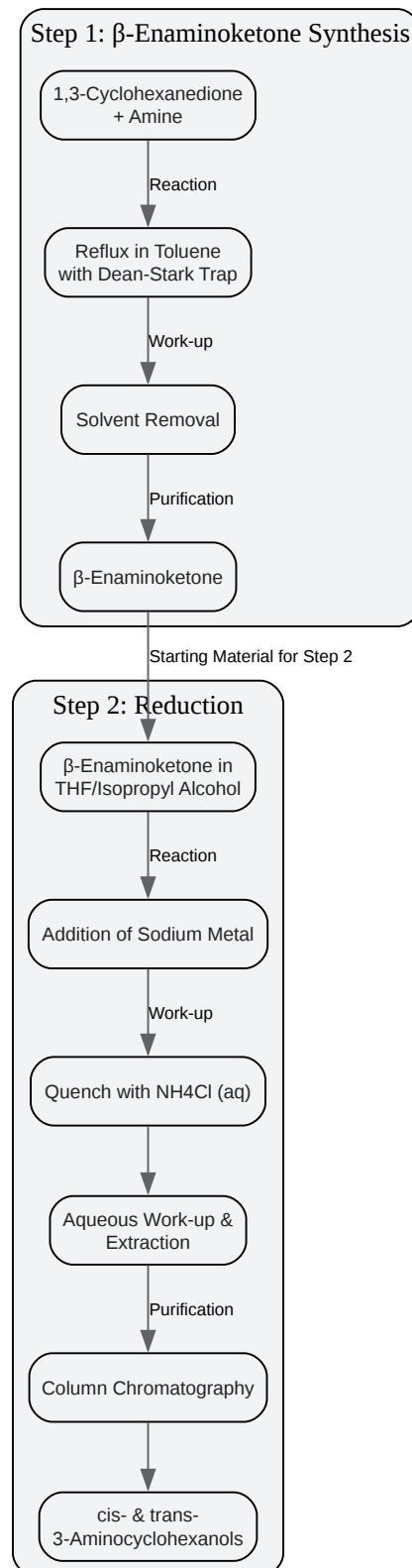
Table 1: Chemical Identifiers for **3-Aminocyclohexanol** and its Stereoisomers

Compound Name	CAS Number
3-Aminocyclohexanol (isomer mixture)	6850-39-1
cis-3-Aminocyclohexanol	6982-42-9
trans-3-Aminocyclohexanol	40525-77-7
(1R,3S)-3-Aminocyclohexanol	1110772-22-9
(1S,3R)-3-Aminocyclohexanol	1110772-04-7

Table 2: Physicochemical Properties of **3-Aminocyclohexanol**

Property	Value	Reference
Molecular Weight	115.17 g/mol	[1]
Appearance	Off-white to pale pink solid	
Melting Point	64-69 °C (isomer mixture)	
Boiling Point	115 °C @ 0.5 Torr	
Density	1.037 ± 0.06 g/cm³ (Predicted)	
Solubility	Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol	
pKa	15.09 ± 0.40 (Predicted)	
Storage	Keep in dark place, Inert atmosphere, Room temperature	

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols


A common method for the synthesis of **3-aminocyclohexanol** isomers is the reduction of β -enaminoketones derived from 1,3-cyclohexanediones.[\[1\]](#)[\[2\]](#)[\[3\]](#) This protocol outlines a general two-step procedure.

Step 1: Preparation of β -Enaminoketones

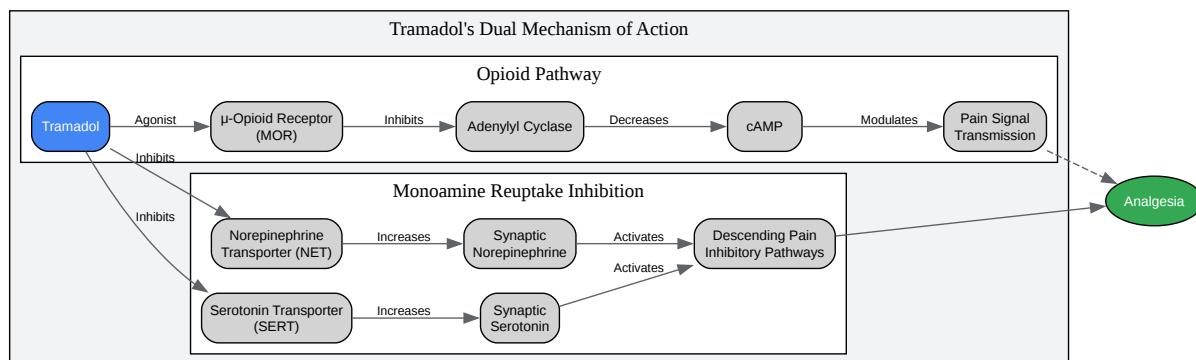
- A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and an amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.[1]
- The water formed during the reaction is removed azeotropically using a Dean-Stark trap.[1]
- After cooling, the solvent is removed under reduced pressure to yield the crude β -enaminoketone, which can be purified by recrystallization or chromatography.[1]

Step 2: Reduction of β -Enaminoketones to **3-Aminocyclohexanols**

- The β -enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF) (5 mL).[1]
- Small pieces of sodium metal are added to the solution at room temperature with stirring until the reaction is complete (monitored by TLC).[1]
- After the consumption of the starting material, any unreacted sodium is carefully removed.[1]
- The reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH_4Cl) and extracted with ethyl acetate (AcOEt).[1]
- The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated under reduced pressure.[1]
- The resulting mixture of cis- and trans-**3-aminocyclohexanols** can be separated and purified by column chromatography on silica gel.[1]

[Click to download full resolution via product page](#)

Synthetic Workflow for 3-Aminocyclohexanols

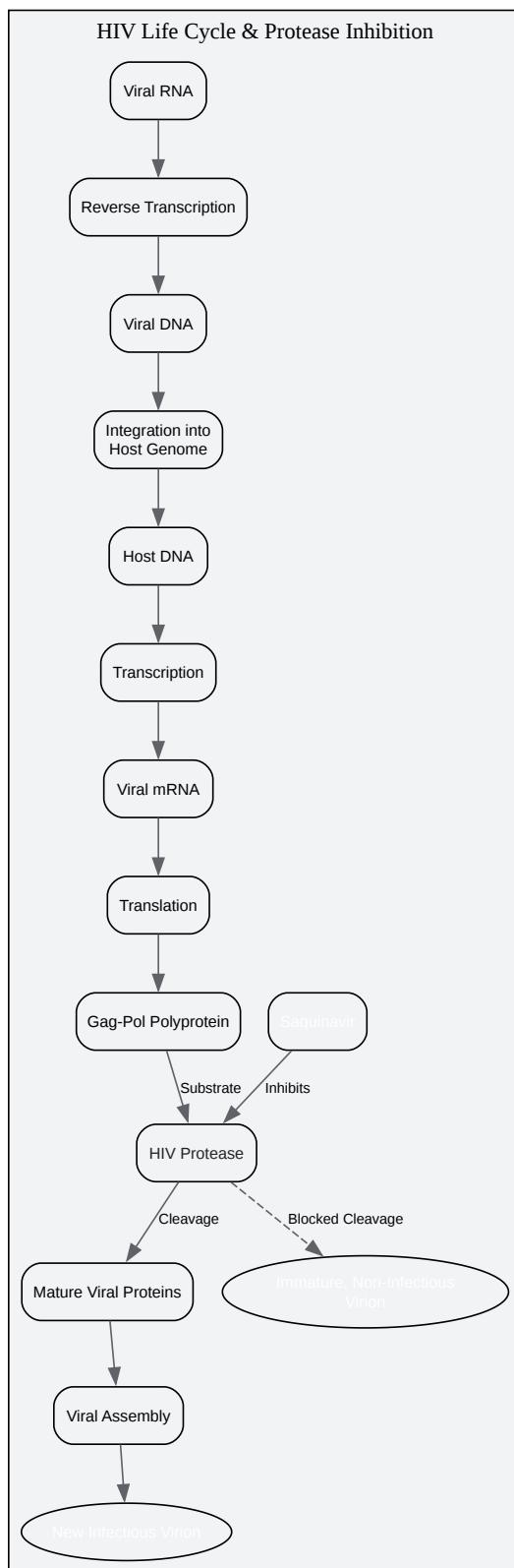

Applications in Drug Development and Relevant Signaling Pathways

3-Aminocyclohexanol and its derivatives are valuable chiral building blocks for the synthesis of complex pharmaceutical compounds.^[4] Two notable examples are the analgesic drug Tramadol and the HIV protease inhibitor Saquinavir.

Tramadol: Opioid and Monoamine Signaling

Tramadol is a centrally acting analgesic whose mechanism of action involves multiple pathways. While not directly synthesized from **3-aminocyclohexanol** itself, its structure contains a related aminomethylcyclohexanol moiety. The synthesis of Tramadol involves the reaction of 2-dimethylaminomethyl-cyclohexanone with an organometallic compound.^{[5][6]}

The analgesic effects of Tramadol are attributed to its weak agonism at the μ -opioid receptor and its inhibition of the reuptake of serotonin and norepinephrine. This dual mechanism provides pain relief through both opioid and non-opioid pathways.


[Click to download full resolution via product page](#)

Signaling Pathways Targeted by Tramadol

Saquinavir: Inhibition of HIV Protease

Saquinavir is an antiretroviral drug used to treat HIV/AIDS.^[7] It functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. The synthesis of Saquinavir is a complex multi-step process, and while specific aminocyclohexanol derivatives may not be directly named as starting materials in all published routes, related chiral amino alcohol structures are key components of the final molecule.^{[8][9]}

HIV protease is essential for the life cycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Saquinavir mimics the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of the polyproteins. This results in the production of immature, non-infectious viral particles.

[Click to download full resolution via product page](#)

Mechanism of Action of Saquinavir

Conclusion

3-Aminocyclohexanol is a foundational building block in modern organic and medicinal chemistry. Its versatile stereochemistry allows for the synthesis of a wide range of complex molecules, including important pharmaceuticals. An understanding of its properties, synthetic routes, and its role in the creation of drugs that modulate key signaling pathways is essential for professionals in drug discovery and development. The examples of Tramadol and Saquinavir highlight how derivatives of this core structure can be utilized to create therapies that impact diverse biological systems, from neurotransmitter signaling to viral replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β -enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121133#3-aminocyclohexanol-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com